molecular formula C12H14O4 B2859161 5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one CAS No. 1019-60-9

5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

Cat. No. B2859161
CAS RN: 1019-60-9
M. Wt: 222.24
InChI Key: SBXQRIDZIXLNSM-UHFFFAOYSA-N
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Description

5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is a chemical compound with the molecular formula C12H14O4 . It is also known by other names such as 2,2-Dimethyl-5-hydroxy-7-methoxy-chromanone and 5-hydroxy-7-methoxy-2,2-dimethyl-chroman-4-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14O4/c1-12(2)6-9(14)11-8(13)4-7(15-3)5-10(11)16-12/h4-5,13H,6H2,1-3H3 . This indicates that the compound has a chromen-4-one backbone with hydroxy and methoxy substituents, as well as two methyl groups attached to a carbon atom.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.24 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results .

Scientific Research Applications

Isolation and Structural Characterization

5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one, a compound with potential antimicrobiotic and anti-inflammatory effects, has been isolated from natural sources such as Belamcanda chinensis. The structural elucidation of such compounds provides insights into their potential therapeutic applications and contributes to the understanding of natural product chemistry. Molecules of this compound are linked by inter- and intramolecular O—H⋯O hydrogen bonds, which could influence their biological activity (Liu et al., 2008).

Synthesis and Biological Screening

Synthetic derivatives of this compound, such as 7-Hydroxy-4-methyl-2H-chromen-2-one and 7-Hydroxy-4,5-Dimethyl-2H-chromen-2-one, have been explored for their biological activities. Some derivatives have shown a high degree of cytotoxic and bactericidal activity, highlighting the potential of these compounds in developing new therapeutic agents (Khan et al., 2003).

Photochromic Materials and Natural Products

The study of chromene chromium carbene complexes has led to the synthesis of compounds like 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans. These compounds are of interest due to their presence in photochromic materials and biologically active natural products. The synthesis and characterization of such compounds contribute to the development of materials with novel properties and the understanding of natural product biosynthesis (Rawat et al., 2006).

Anticancer Potential

Derivatives of this compound have been evaluated for their anticancer activities. For example, pyrano[2,3-f]chromene-4,8-dione derivatives have shown promising anticancer activities against various human cancer cell lines, indicating the potential of these compounds in anticancer drug development (Li et al., 2017).

Anti-Tobacco Mosaic Virus Activities

New chromones derived from this compound have shown potential anti-tobacco mosaic virus activities. This suggests their application in plant protection and the development of antiviral agents for agriculture (Li et al., 2014).

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results . Standard safety procedures for handling chemical substances should always be followed. More detailed safety data might be available in the compound’s Material Safety Data Sheet (MSDS) or similar resources.

properties

IUPAC Name

5-hydroxy-7-methoxy-2,2-dimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2)6-9(14)11-8(13)4-7(15-3)5-10(11)16-12/h4-5,13H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXQRIDZIXLNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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